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molecular formula C13H9Cl2N3 B8112903 3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole

3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole

Cat. No. B8112903
M. Wt: 278.13 g/mol
InChI Key: MBYZPCLOMQCIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461170B2

Procedure details

Sodium hydride (0.136 g, 3.41 mmol) and iodomethane (0.533 ml, 8.52 mmol) were added to a flask charged with 3-(2,5-dichloropyrimidin-4-yl)-1H-indole (INTERMEDIATE 2) (0.750 g, 2.84 mmol) and THF (18.40 ml). The reaction was stirred at RT for 2 h. The reaction was concentrated under reduced pressure and the crude solid obtained was washed with water and 3 mL of THF. The solid was dried under high vacuum to give the title product (0.564 g, 71.4%). m/z 278.
Quantity
0.136 g
Type
reactant
Reaction Step One
Quantity
0.533 mL
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
18.4 mL
Type
solvent
Reaction Step Two
Yield
71.4%

Identifiers

REACTION_CXSMILES
[H-].[Na+].I[CH3:4].[Cl:5][C:6]1[N:11]=[C:10]([C:12]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[NH:14][CH:13]=2)[C:9]([Cl:21])=[CH:8][N:7]=1>C1COCC1>[Cl:5][C:6]1[N:11]=[C:10]([C:12]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]([CH3:4])[CH:13]=2)[C:9]([Cl:21])=[CH:8][N:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.136 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.533 mL
Type
reactant
Smiles
IC
Step Two
Name
Quantity
0.75 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)C1=CNC2=CC=CC=C12)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=N1)C1=CNC2=CC=CC=C12)Cl
Name
Quantity
18.4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude solid obtained
WASH
Type
WASH
Details
was washed with water and 3 mL of THF
CUSTOM
Type
CUSTOM
Details
The solid was dried under high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)C1=CN(C2=CC=CC=C12)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.564 g
YIELD: PERCENTYIELD 71.4%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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